

Application Note: Quantification of Nifedipine Nitrosophenylpyridine Analog in Stability Samples

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Compound of Interest

Compound Name: 2-(2-Nitrosophenyl)pyridine

Cat. No.: B15415152

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Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. However, nifedipine is known to be sensitive to light and oxidation, leading to the formation of degradation products that can impact its efficacy and safety.^{[1][2]} One of the primary degradation products is the Nifedipine Nitrosophenylpyridine Analog. Monitoring and quantifying this analog in stability samples is crucial for ensuring the quality, safety, and shelf-life of nifedipine-containing pharmaceutical products. This application note provides a detailed protocol for the quantification of Nifedipine Nitrosophenylpyridine Analog in stability samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

Stability Sample Preparation

Objective: To prepare nifedipine samples for stability testing under various conditions.

Materials:

- Nifedipine drug substance or drug product

- Calibrated stability chambers
- Amber colored vials
- Appropriate placebo (for drug product)

Protocol:

- Accurately weigh nifedipine samples (drug substance or multiple units of drug product) and place them in amber colored vials to protect from light.
- For drug products, prepare placebo samples by mixing all excipients without the active pharmaceutical ingredient (API).
- Expose the samples to the desired stability conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and photostability).
- Withdraw samples at specified time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
- Store the withdrawn samples at a protected, cold temperature (e.g., -20°C) prior to analysis.

Standard and Sample Solution Preparation for HPLC Analysis

Objective: To prepare solutions for HPLC analysis.

Materials:

- Nifedipine Reference Standard (RS)
- Nifedipine Nitrosophenylpyridine Analog Reference Standard (RS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, purified)

- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)

Protocol:

2.2.1. Mobile Phase Preparation:

- Prepare a suitable mixture of water, acetonitrile, and methanol (e.g., 50:25:25 v/v/v).^[3]
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2.2.2. Standard Stock Solution Preparation:

- Nifedipine Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Nifedipine RS, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.
- Nifedipine Nitrosophenylpyridine Analog Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Nifedipine Nitrosophenylpyridine Analog RS, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.

2.2.3. Working Standard Solution Preparation:

- Nifedipine Working Standard (0.1 mg/mL): Dilute the Nifedipine Stock Solution with the mobile phase to obtain a final concentration of about 0.1 mg/mL.^[3]
- Nifedipine Nitrosophenylpyridine Analog Working Standard (e.g., 1 $\mu\text{g/mL}$): Further dilute the Nifedipine Nitrosophenylpyridine Analog Stock Solution with the mobile phase to a suitable concentration for quantification (e.g., 1 $\mu\text{g/mL}$).

2.2.4. Sample Solution Preparation:

- Accurately weigh a portion of the stability sample (e.g., powdered tablets) equivalent to about 25 mg of nifedipine.
- Transfer to a 250 mL volumetric flask.

- Add about 25 mL of methanol and sonicate for 15 minutes to dissolve the nifedipine.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This results in a solution with a nominal concentration of 0.1 mg/mL of nifedipine.[3]

HPLC Method for Quantification

Objective: To separate and quantify nifedipine and its nitrosophenylpyridine analog.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

Chromatographic Conditions:

Parameter	Value
Mobile Phase	Water:Acetonitrile:Methanol (50:25:25, v/v/v)[3]
Column	C18, 250 mm x 4.6 mm, 5 µm
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	235 nm

| Run Time | Approximately 15 minutes |

System Suitability:

- Inject the Nifedipine Nitrosophenylpyridine Analog working standard and the Nifedipine working standard.
- The resolution between the nifedipine peak and the nitrosophenylpyridine analog peak should be not less than 2.0.
- The tailing factor for both peaks should be not more than 2.0.
- The relative standard deviation (RSD) for replicate injections of the standards should be not more than 2.0%.

Analysis Procedure:

- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the working standard solutions.
- Inject the sample solutions from the stability study.
- Record the chromatograms and integrate the peak areas for nifedipine and the nitrosophenylpyridine analog.

Calculation

Calculate the amount of Nifedipine Nitrosophenylpyridine Analog in the sample using the following formula:

Calculate the percentage of the Nifedipine Nitrosophenylpyridine Analog relative to the initial nifedipine concentration:

Data Presentation

The quantitative data for the Nifedipine Nitrosophenylpyridine Analog should be summarized in a clear and structured table to facilitate comparison across different stability conditions and time points.

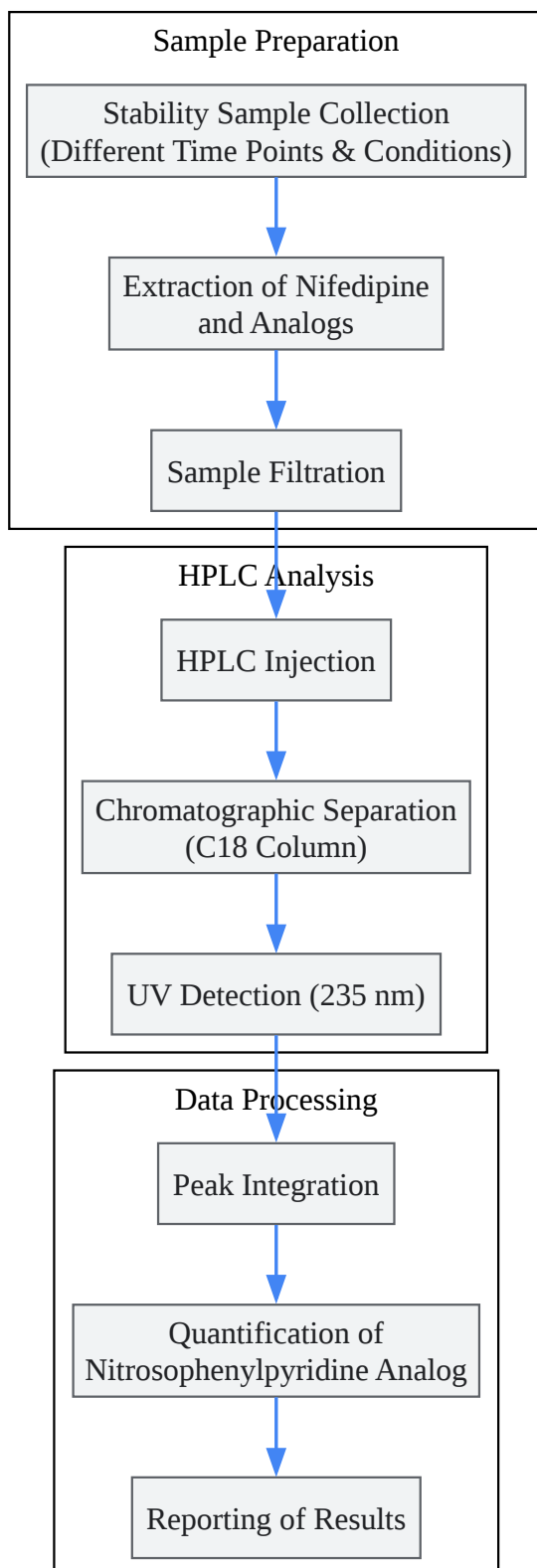
Table 1: Quantification of Nifedipine Nitrosophenylpyridine Analog in Stability Samples

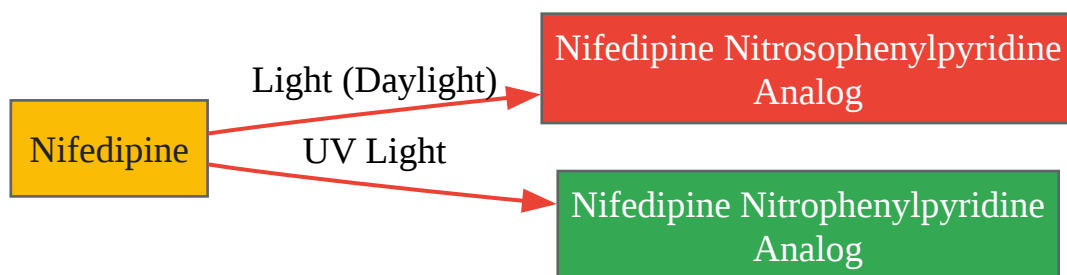
Stability Condition	Time Point (Months)	Nifedipine Assay (%)	Nifedipine Nitrosophenyl pyridine Analog (%)	Total Impurities (%)
25°C / 60% RH	0	100.2	< LOQ	0.1
3	99.8	0.05	0.2	0.1
6	99.5	0.08	0.3	
12	98.9	0.12	0.5	
40°C / 75% RH	0	100.2	< LOQ	0.1
3	98.5	0.15	0.6	0.1
6	97.2	0.25	1.0	
Photostability	0	100.2	< LOQ	0.1
(ICH Q1B Option 2)	1.2 million lux hours	95.3	1.5	2.5
200 W·h/m ²	94.8	1.8	2.8	

LOQ: Limit of Quantitation. Data presented is representative and may vary based on the formulation and storage conditions.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the quantification of the Nifedipine Nitrosophenylpyridine Analog.





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